molecular formula C8H12O2 B3377681 2-cyclopropyloxan-4-one CAS No. 1342823-44-2

2-cyclopropyloxan-4-one

Cat. No.: B3377681
CAS No.: 1342823-44-2
M. Wt: 140.18 g/mol
InChI Key: HHMHCKIAEBFNHY-UHFFFAOYSA-N
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Description

2-Cyclopropyloxan-4-one is an organic compound that features a cyclopropyl group attached to an oxan-4-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyloxan-4-one typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an alkene with a peroxycarboxylic acid, which forms an oxacyclopropane intermediate. This intermediate can then undergo further reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using more efficient catalysts and reaction conditions to increase yield and reduce costs. Specific details on industrial methods are less commonly documented in public literature.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyloxan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxanone derivatives.

    Reduction: Reduction reactions can convert the oxanone ring into other functional groups.

    Substitution: The cyclopropyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxanone derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Cyclopropyloxan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its unique structural properties that may confer specific biological activities.

    Industry: It is used in the synthesis of materials and chemicals with specialized properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyloxan-4-one involves its interaction with various molecular targets. The cyclopropyl group can interact with enzymes and other proteins, potentially inhibiting their activity. The oxanone ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

2-Cyclopropyloxan-4-one can be compared with other cyclopropyl-containing compounds, such as cyclopropane and cyclopropylamine. These compounds share the cyclopropyl group but differ in their additional functional groups and overall reactivity. The presence of the oxanone ring in this compound makes it unique and confers specific chemical and biological properties.

List of Similar Compounds

  • Cyclopropane
  • Cyclopropylamine
  • Cyclopropylmethanol
  • Cyclopropylcarboxylic acid

Properties

IUPAC Name

2-cyclopropyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-3-4-10-8(5-7)6-1-2-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMHCKIAEBFNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342823-44-2
Record name 2-cyclopropyloxan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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